N-{[5-(2-oxopyrrolidin-1-yl)pyridin-3-yl]methyl}-1-(thiophen-2-yl)cyclopentane-1-carboxamide
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Overview
Description
N-{[5-(2-oxopyrrolidin-1-yl)pyridin-3-yl]methyl}-1-(thiophen-2-yl)cyclopentane-1-carboxamide is a complex organic compound that features a pyrrolidine ring, a pyridine ring, and a thiophene ring. This compound is of significant interest in medicinal chemistry due to its potential biological activities and applications in drug discovery.
Mechanism of Action
Mode of Action
Without specific information on the compound’s targets, it’s challenging to describe its mode of action. Based on its structural similarity to other pyrrolidinyl compounds, it may interact with its targets through non-covalent interactions such as hydrogen bonding, ionic interactions, and hydrophobic effects .
Biochemical Pathways
Pyrrolidinyl compounds often interact with various enzymes and receptors, potentially affecting multiple biochemical pathways .
Pharmacokinetics
The presence of the pyrrolidinyl group may enhance its solubility, while the aromatic rings may facilitate its permeation across biological membranes .
Result of Action
The molecular and cellular effects of this compound’s action are currently unknown due to the lack of specific information on its targets and mode of action .
Action Environment
Environmental factors such as pH, temperature, and the presence of other molecules can influence the action, efficacy, and stability of this compound. For instance, extreme pH or temperature conditions might affect the compound’s stability or its interaction with targets .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-{[5-(2-oxopyrrolidin-1-yl)pyridin-3-yl]methyl}-1-(thiophen-2-yl)cyclopentane-1-carboxamide typically involves multiple steps, starting from commercially available precursors. The key steps include:
Formation of the Pyrrolidine Ring: The pyrrolidine ring can be synthesized through cyclization reactions involving amines and carbonyl compounds under acidic or basic conditions.
Pyridine Ring Functionalization: The pyridine ring is often functionalized through electrophilic substitution reactions, where substituents are introduced at specific positions on the ring.
Thiophene Ring Introduction: The thiophene ring can be introduced through cross-coupling reactions such as Suzuki or Stille coupling, which involve palladium-catalyzed reactions between thiophene derivatives and halogenated compounds.
Final Coupling and Cyclization: The final step involves coupling the functionalized pyridine and thiophene rings with the pyrrolidine ring, followed by cyclization to form the desired compound.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles to reduce waste and energy consumption .
Chemical Reactions Analysis
Types of Reactions
N-{[5-(2-oxopyrrolidin-1-yl)pyridin-3-yl]methyl}-1-(thiophen-2-yl)cyclopentane-1-carboxamide can undergo various chemical reactions, including:
Substitution: Electrophilic or nucleophilic substitution reactions can introduce new functional groups onto the pyridine or thiophene rings.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, or other strong oxidizing agents under acidic or basic conditions.
Substitution: Halogenated reagents, organometallic reagents, and catalysts such as palladium or copper.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines .
Scientific Research Applications
N-{[5-(2-oxopyrrolidin-1-yl)pyridin-3-yl]methyl}-1-(thiophen-2-yl)cyclopentane-1-carboxamide has several scientific research applications:
Comparison with Similar Compounds
Similar Compounds
Pyrrolidine Derivatives: Compounds containing the pyrrolidine ring, such as pyrrolidine-2-one and pyrrolidine-2,5-diones.
Pyridine Derivatives: Compounds with a pyridine ring, including nicotinamide and pyridoxine.
Thiophene Derivatives: Compounds featuring the thiophene ring, such as thiophene-2-carboxylic acid and thiophene-3-carboxamide.
Uniqueness
N-{[5-(2-oxopyrrolidin-1-yl)pyridin-3-yl]methyl}-1-(thiophen-2-yl)cyclopentane-1-carboxamide is unique due to its combination of three distinct heterocyclic rings, which confer specific chemical and biological properties.
Properties
IUPAC Name |
N-[[5-(2-oxopyrrolidin-1-yl)pyridin-3-yl]methyl]-1-thiophen-2-ylcyclopentane-1-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H23N3O2S/c24-18-6-3-9-23(18)16-11-15(12-21-14-16)13-22-19(25)20(7-1-2-8-20)17-5-4-10-26-17/h4-5,10-12,14H,1-3,6-9,13H2,(H,22,25) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AABSECJZJCWTRC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C1)(C2=CC=CS2)C(=O)NCC3=CC(=CN=C3)N4CCCC4=O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H23N3O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
369.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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